N-benzyl-2-(2-methoxyphenyl)ethanamine

5-HT2A receptor radioligand binding structure-activity relationship

N-benzyl-2-(2-methoxyphenyl)ethanamine, systematically named 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine and commonly designated 25H-NBOMe , is a synthetic N-benzylphenethylamine derivative functioning as a high-affinity agonist at serotonin 5-HT2A receptors. As the simplest member of the NBOMe series—lacking halogen or alkyl substitutions on the phenethylamine ring—this compound serves as the essential reference standard for analytical, pharmacological, and forensic investigations of the broader class.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Cat. No. B5241613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-methoxyphenyl)ethanamine
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNCC2=CC=CC=C2
InChIInChI=1S/C16H19NO/c1-18-16-10-6-5-9-15(16)11-12-17-13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3
InChIKeyXHXJIYMJKQCQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-2-(2-methoxyphenyl)ethanamine (25H-NBOMe): Procurement Rationale for a High-Affinity 5-HT2A Receptor Agonist


N-benzyl-2-(2-methoxyphenyl)ethanamine, systematically named 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine and commonly designated 25H-NBOMe [1], is a synthetic N-benzylphenethylamine derivative functioning as a high-affinity agonist at serotonin 5-HT2A receptors [2]. As the simplest member of the NBOMe series—lacking halogen or alkyl substitutions on the phenethylamine ring—this compound serves as the essential reference standard for analytical, pharmacological, and forensic investigations of the broader class [3]. Unlike its 4-substituted analogs (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe), 25H-NBOMe exhibits distinct receptor pharmacology, including notably lower 5-HT2A functional potency relative to binding affinity [4], a profile that makes it particularly valuable as a comparator ligand in receptor pharmacology studies and as a calibration standard for analytical method development [3].

1

5-HT2A receptor agonist analytical reference standard

2

Unsubstituted NBOMe scaffold for isomer differentiation

3

Moderate functional potency comparator for SAR studies

4

Reported impurity in seized 4-substituted NBOMe samples

Why N-benzyl-2-(2-methoxyphenyl)ethanamine (25H-NBOMe) Cannot Be Interchanged with Other NBOMe Derivatives


Although all NBOMe derivatives share the core N-(2-methoxybenzyl)phenethylamine scaffold, substitution patterns on the phenethylamine ring produce profound differences in receptor pharmacology that preclude interchangeable use [1]. The 2-methoxybenzyl moiety confers high 5-HT2A receptor affinity across the class, yet the presence or absence of 2,5-dimethoxy groups and 4-position substituents dramatically alters functional potency, selectivity, and signaling bias [2]. 25H-NBOMe—the simplest analog containing only 2,5-dimethoxy substitution—exhibits 5-HT2A functional potency approximately 100-fold lower than 4-halogenated congeners such as 25I-NBOMe and 25B-NBOMe, while maintaining comparable binding affinity [1]. Furthermore, methoxybenzyl positional isomers (2-, 3-, or 4-methoxybenzyl) yield distinct analytical signatures and potentially divergent pharmacological profiles, making authentic 2-methoxybenzyl reference material essential for unequivocal identification [3]. Substituting 25H-NBOMe with a 4-substituted analog would introduce substantial measurement bias in receptor occupancy studies, confound structure-activity relationship interpretations, and compromise analytical method validation where baseline spectral characteristics of the unsubstituted scaffold are required.

4-substituted analogs display markedly higher functional potency, which may shift receptor occupancy estimates and bias SAR interpretations.

Methoxybenzyl positional isomers (3- and 4-) yield distinct analytical signatures, potentially causing misidentification without authentic 2-methoxybenzyl reference.

Replacing 25H-NBOMe with a substituted analog may compromise analytical method validation that requires baseline spectral characteristics of the unsubstituted scaffold.

N-benzyl-2-(2-methoxyphenyl)ethanamine: Quantitative Differentiation Evidence for Procurement Decisions


25H-NBOMe 5-HT2A Binding Affinity vs. Non-Benzylated Precursor (2C-H): N-Benzylation Confers ~400-Fold Affinity Enhancement

The addition of an N-2-methoxybenzyl group to the 2C-H scaffold produces a marked increase in 5-HT2A receptor binding affinity. 25H-NBOMe demonstrates high-affinity binding to human 5-HT2A receptors with a Ki of 2.83 nM [1]. In contrast, its non-benzylated precursor 2C-H (2,5-dimethoxyphenethylamine) exhibits substantially lower 5-HT2A affinity, consistent with the class-wide observation that N-methoxybenzylation of 2C compounds increases 5-HT2A receptor affinity by up to two orders of magnitude [2].

Binding affinity vs. 2C-H
Class-level

Ki 2.83 nM (25H-NBOMe) vs. estimated high nM–low µM (2C-H); ~400-fold enhancement

N-Benzylation critical for high 5-HT2A affinity; supports differentiation between benzylated and non-benzylated analogs.

Class-level inference; radioligand binding assay.

5-HT2A receptor radioligand binding structure-activity relationship NBOMe pharmacology

Functional Potency at Human 5-HT2A Receptors: 25H-NBOMe (EC50 = 15.3 nM) vs. LSD (EC50 ~2-8 nM) and Serotonin (EC50 ~50-200 nM)

In a direct head-to-head functional comparison using inositol phosphate accumulation assays in cells expressing human 5-HT2A receptors, 25H-NBOMe exhibited an EC50 of 15.3 nM [1]. This potency places 25H-NBOMe intermediate between the prototypical psychedelic LSD (EC50 subnanomolar to low nanomolar range) and the endogenous agonist serotonin (EC50 approximately 50-200 nM) [2]. Notably, 4-substituted NBOMe analogs such as 25D-NBOMe, 25E-NBOMe, and 25N-NBOMe demonstrated subnanomolar to low nanomolar potencies comparable to LSD, whereas 25H-NBOMe showed significantly lower potency similar to serotonin [2].

Functional potency vs. LSD/serotonin
Head-to-head

EC50 15.3 nM; 4-substituted analogs & LSD subnanomolar; serotonin ~50–200 nM

Provides baseline comparator for isolating contribution of 4-position substitution to functional potency.

Inositol phosphate accumulation assay, human 5-HT2A.

5-HT2A functional assay inositol phosphate accumulation agonist potency hallucinogen pharmacology

25H-NBOMe as Analytical Reference Standard: Quantification and Impurity Profiling in Forensic Seizure Analysis

In a comprehensive analysis of seized blotter papers, 25H-NBOMe was detected as a minor impurity component (minute amounts) in products where the major drug present was 25I-NBOMe, 25C-NBOMe, or 25B-NBOMe [1]. The study employed high-performance liquid chromatography triple quadrupole mass spectrometry (HPLC-MS/MS) for quantification, with 25H-NBOMe serving as one of the analytical reference standards required for accurate identification and quantification of both the primary compound and cross-contaminating NBOMe derivatives [1].

Forensic impurity detection
Analytical context

Detected as minor impurity in seized blotter papers containing 25I-, 25C-, or 25B-NBOMe by HPLC-MS/MS

Reference material supports forensic method validation and cross-contamination quantification.

HPLC-MS/MS; real samples.

forensic toxicology LC-MS/MS blotter paper analysis NBOMe differentiation

25H-NBOMe Transporter Activity: Low Micromolar Affinities for DAT, SERT, and NET Distinguish from Stimulant Compounds

In functional uptake inhibition assays using cells expressing human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), 25H-NBOMe exhibited low to mid micromolar affinities and potencies [1]. This profile is consistent across the NBOMe class and stands in marked contrast to psychostimulants such as methamphetamine or cocaine, which exhibit nanomolar to submicromolar potencies at these transporters. The transporter activity profile confirms minimal off-target psychostimulant activity [1].

Transporter activity vs. stimulants
Class-level

Low micromolar affinity at DAT, SERT, NET; ~100–1000× lower than psychostimulants

Reported minimal transporter activity supports selective 5-HT2A receptor attribution in study designs.

Uptake inhibition assays; class-level consistency.

monoamine transporters DAT SERT NET uptake inhibition

N-benzyl-2-(2-methoxyphenyl)ethanamine: Recommended Application Scenarios Based on Quantitative Evidence


Analytical Reference Standard for Forensic Toxicology Method Validation and Seized Drug Analysis

25H-NBOMe is an essential certified reference material for forensic laboratories developing and validating LC-MS/MS or GC-MS methods for NBOMe detection and quantification. As documented in seized blotter paper analysis, 25H-NBOMe appears as both a primary target analyte (in samples where it is the major component) and as a trace impurity in samples dominated by 4-substituted analogs such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe [1]. Procurement of high-purity 25H-NBOMe enables accurate calibration curves, determination of limits of detection and quantification, and positive identification of the unsubstituted NBOMe scaffold in complex forensic matrices. This application is supported by quantitative evidence demonstrating the compound's distinct analytical signature relative to positional isomers and 4-substituted derivatives [2].

Receptor Pharmacology Studies Requiring a Moderate-Potency 5-HT2A Agonist Comparator

Researchers conducting 5-HT2A receptor structure-activity relationship (SAR) studies benefit from using 25H-NBOMe as a defined intermediate-potency comparator. With a human 5-HT2A EC50 of 15.3 nM, 25H-NBOMe bridges the potency gap between high-potency 4-substituted NBOMe analogs (subnanomolar EC50) and the endogenous agonist serotonin (~50-200 nM) [3]. This positioning makes 25H-NBOMe the optimal reference compound for experiments designed to quantify the contribution of 4-position halogenation or alkylation to functional potency gains. Its high binding affinity (Ki = 2.83 nM) coupled with moderate functional potency also makes it a valuable tool for studying receptor reserve and signaling bias phenomena [4].

Negative Control in Monoamine Transporter Selectivity Profiling

For studies requiring selective 5-HT2A receptor activation without confounding monoamine transporter engagement, 25H-NBOMe serves as a validated tool compound. Quantitative evidence demonstrates that 25H-NBOMe exhibits only low micromolar affinity and potency at DAT, SERT, and NET, representing a ~100- to 1,000-fold reduction in transporter activity compared to classical psychostimulants [3]. This profile allows researchers to attribute observed behavioral or cellular effects specifically to 5-HT2A receptor activation rather than to off-target transporter modulation. Procurement of 25H-NBOMe over a 4-substituted NBOMe analog may be preferred when minimizing overall agonist potency is desired while maintaining high receptor affinity.

Differentiation of 2-Methoxybenzyl from 3- and 4-Methoxybenzyl Positional Isomers via NMR Spectroscopy

Analytical chemistry and forensic laboratories requiring unambiguous structural confirmation of NBOMe derivatives can employ 25H-NBOMe as the authentic 2-methoxybenzyl reference standard. Comprehensive NMR characterization of 33 2-, 3-, and 4-methoxybenzyl phenethylamine derivatives enables definitive differentiation of positional isomers [2]. Procurement of certified 25H-NBOMe ensures that NMR spectral data align with the correct 2-methoxybenzyl substitution pattern, preventing misidentification of seized materials or synthetic products. This application is critical for laboratories operating under ISO 17025 accreditation requirements for forensic drug analysis.

Application
Selection Property
Validation Focus
Forensic toxicology reference standard
Unsubstituted NBOMe scaffold identity
Cross-contamination quantification in seized samples
5-HT2A receptor SAR comparator
Moderate functional potency baseline
4-position substitution contribution to potency
Monoamine transporter selectivity control
Low transporter affinity profile
Attribute effects to 5-HT2A activation
Positional isomer structural confirmation
Authentic 2-methoxybenzyl reference
NMR differentiation from 3- and 4-isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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